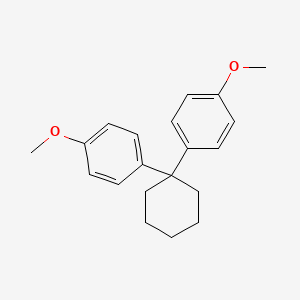
Benzene, 1,1'-cyclohexylidenebis[4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] is a chemical compound with the molecular formula C20H24O2. It is also known by other names such as Cyclohexane, 1,1-diphenyl- and has a molecular weight of 296.409 g/mol . This compound is characterized by its unique structure, which includes a cyclohexylidene group bridging two benzene rings, each substituted with a methoxy group.
Preparation Methods
The synthesis of Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] typically involves the reaction of cyclohexanone with two equivalents of anisole (methoxybenzene) in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclohexylidene intermediate, which then reacts with the anisole to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups on the benzene rings activate the aromatic system towards electrophilic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyclohexylidene group, converting it to a cyclohexane ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Scientific Research Applications
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores their potential as pharmaceutical agents.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] involves its interaction with molecular targets through its aromatic rings and functional groups. The methoxy groups enhance its reactivity towards electrophiles, facilitating various substitution reactions. The cyclohexylidene group provides structural rigidity and influences the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] can be compared with other similar compounds such as:
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-]: This compound has an additional methyl group on the benzene rings, which can influence its reactivity and physical properties.
Cyclohexane, 1,1-diphenyl-: Lacks the methoxy groups, resulting in different reactivity and applications.
Anisole (methoxybenzene): A simpler compound with only one methoxy group on the benzene ring, used as a starting material in the synthesis of more complex derivatives.
Properties
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-21-18-10-6-16(7-11-18)20(14-4-3-5-15-20)17-8-12-19(22-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASOMBIUQAAPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364233 |
Source


|
| Record name | Benzene, 1,1'-cyclohexylidenebis[4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898-55-5 |
Source


|
| Record name | Benzene, 1,1'-cyclohexylidenebis[4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














